MFCD18317913

Description

Contextualization of MFCD18317913 within Contemporary Chemical Science

While specific data for this compound is unavailable, its designation suggests it is a member of the 2-arylacetonitrile family. This structural motif is of considerable interest in contemporary chemical science, particularly in the fields of medicinal chemistry and materials science. The 2-arylacetonitrile scaffold consists of a phenyl group and a nitrile group attached to the same carbon atom, which imparts unique chemical reactivity and allows for diverse functionalization.

This core structure is a key building block in the synthesis of a wide array of more complex molecules, including pharmaceuticals and biologically active compounds. The versatility of the 2-arylacetonitrile moiety makes it a valuable tool for chemists seeking to develop new molecular entities with specific therapeutic or material properties.

Rationale for In-depth Academic Investigation of this compound

The rationale for the in-depth academic investigation of a specific 2-arylacetonitrile derivative like this compound is rooted in the established importance of this class of compounds. Research into new analogs is driven by the quest for improved biological activity, enhanced selectivity, and novel applications. The introduction of different substituents onto the aryl ring or the acetonitrile (B52724) carbon can dramatically alter the molecule's properties, leading to the discovery of new therapeutic agents or materials.

For instance, many 2-arylacetonitrile derivatives have been investigated for their potential as anticancer agents. nih.govnih.gov The exploration of novel derivatives could lead to the identification of compounds with greater potency against cancer cell lines or with novel mechanisms of action. Therefore, the academic investigation of uncharacterized compounds such as this compound is a logical and necessary step in the broader effort to expand the chemical space and uncover new scientific possibilities.

Overview of Current Research Trajectories and Gaps for Analogous Chemical Structures

Current research on 2-arylacetonitrile derivatives is vibrant and multifaceted, with a primary focus on their therapeutic applications. A significant trajectory in this area is the development of these compounds as anticancer agents. Studies have shown that certain 2-phenylacrylonitrile (B1297842) derivatives can act as tubulin inhibitors, arresting the cell cycle in the G2/M phase and demonstrating potent inhibitory activity against various cancer cell lines. nih.govnih.gov For example, the compound 1g2a, a 2-phenylacrylonitrile derivative, has shown strong inhibitory activity against HCT116 and BEL-7402 cells. nih.govnih.gov

Another area of active research is the synthesis of novel 2-arylacetonitrile derivatives with unique structural features. Efficient, one-pot synthesis methods have been developed to create complex molecules like (E)-2-(3-oxoindolin-2-ylidene)-2-arylacetonitriles, which are of interest in medicinal chemistry. nih.govmdpi.com

Despite these advances, there are still gaps in the current research. While much of the focus has been on anticancer applications, the full spectrum of biological activities of 2-arylacetonitrile derivatives remains to be explored. There is potential for the discovery of new applications in areas such as neuropharmacology, infectious diseases, and materials science. Furthermore, a deeper understanding of the structure-activity relationships within this class of compounds is needed to guide the rational design of new derivatives with optimized properties. The systematic exploration of uncharacterized compounds like this compound could help to fill these knowledge gaps.

Interactive Data Table: Properties of Analogous 2-Arylacetonitrile Derivatives

| Compound Name | Molecular Formula | Application / Research Focus |

| (E)-2-(4-methoxyphenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile | C₁₈H₁₄N₂O₂ | Intermediate in medicinal chemistry synthesis. nih.gov |

| (E)-2-(3-oxoindolin-2-ylidene)-2-phenylacetonitrile | C₁₇H₁₂N₂O | Intermediate in medicinal chemistry synthesis. nih.gov |

| (Z)-2,3-diphenylacrylonitrile | C₁₅H₁₁N | Investigated for cytotoxic activities against human cancer cell lines. researchgate.net |

| 1g2a (a 2-phenylacrylonitrile derivative) | Not Specified | Potent tubulin inhibitor with anticancer activity. nih.govnih.gov |

Structure

2D Structure

3D Structure

Properties

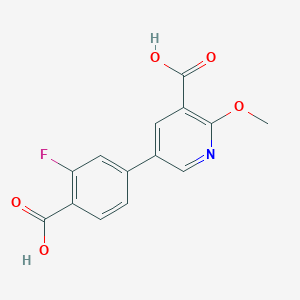

IUPAC Name |

5-(4-carboxy-3-fluorophenyl)-2-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO5/c1-21-12-10(14(19)20)4-8(6-16-12)7-2-3-9(13(17)18)11(15)5-7/h2-6H,1H3,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDXKUGSXCAQVJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C2=CC(=C(C=C2)C(=O)O)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10687886 | |

| Record name | 5-(4-Carboxy-3-fluorophenyl)-2-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10687886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261925-14-7 | |

| Record name | 3-Pyridinecarboxylic acid, 5-(4-carboxy-3-fluorophenyl)-2-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261925-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Carboxy-3-fluorophenyl)-2-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10687886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical and Computational Investigations of Mfcd18317913

Quantum Mechanical Studies of Electronic Structure and Reactivity

No published research was found that specifically investigates the electronic properties of MFCD18317913. Quantum mechanical calculations are fundamental to understanding a molecule's behavior, and without such studies, critical insights into its electronic nature are absent.

Electronic Density Distribution Analysis

Information regarding the electron density distribution of this compound is not available. This type of analysis is crucial for identifying regions of high and low electron density, which in turn helps in predicting sites susceptible to electrophilic or nucleophilic attack.

Frontier Molecular Orbital Theory Applications

There are no available studies on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of this compound. The energy gap between these frontier orbitals is a key indicator of a molecule's kinetic stability and chemical reactivity.

Electrostatic Potential Surface Mapping

Electrostatic potential surface maps for this compound have not been published. These maps are invaluable for visualizing the charge distribution and predicting non-covalent interactions, which are essential for understanding molecular recognition and binding.

Molecular Dynamics Simulations and Conformational Analysis

Similarly, the search for molecular dynamics simulations and conformational analyses of this compound yielded no results. These computational techniques are vital for exploring the dynamic behavior and three-dimensional structures of molecules.

Conformational Landscape Exploration

There is no available data on the conformational landscape of this compound. Understanding the different stable conformations and the energy barriers between them is fundamental to comprehending its flexibility and biological activity.

Intermolecular Interaction Profiling in Various Solvation Environments

No studies were found that profile the intermolecular interactions of this compound in different solvents. Such research is critical for predicting its solubility and behavior in various chemical and biological environments.

Dynamic Behavior under Simulated Conditions

Molecular dynamics (MD) simulations are a powerful tool used to study the dynamic behavior of molecules over time. youtube.com These simulations model the interactions between atoms and molecules, providing insights into conformational changes, stability, and interactions with the surrounding environment, such as a solvent. nih.govmdpi.comnih.gov For a compound like this compound, MD simulations could reveal its flexibility, preferred conformations, and potential interactions with biological macromolecules. However, no such simulation data is currently available in the public domain for this compound.

Reaction Pathway Elucidation through Computational Transition State Theory

Computational transition state theory is a fundamental method used to understand and predict the rates of chemical reactions. wikipedia.org It involves the study of the transition state, which is the highest energy point along a reaction coordinate. libretexts.orglibretexts.org This analysis is crucial for elucidating reaction mechanisms.

Potential Energy Surface Mapping for Key Transformations

The potential energy surface (PES) is a conceptual and mathematical tool used to model chemical reactions. libretexts.org Mapping the PES for key transformations of this compound would involve calculating the energy of the system for various arrangements of its atoms as it transforms from reactants to products. This mapping helps identify the most likely reaction pathways. nih.govnih.govarxiv.org Currently, no PES mapping studies for this compound have been published.

Activation Energy Barrier Calculations

The activation energy is the minimum amount of energy required for a reaction to occur. wikipedia.org Calculating the activation energy barriers for potential reactions of this compound would provide quantitative insights into the feasibility and kinetics of these transformations. nih.gov Such calculations are a standard part of computational reaction mechanism studies, but the data for this compound is not available.

Intrinsic Reaction Coordinate (IRC) Analysis

An Intrinsic Reaction Coordinate (IRC) analysis is performed to confirm that a calculated transition state connects the desired reactants and products on the potential energy surface. libretexts.org It involves following the path of steepest descent from the transition state down to the corresponding energy minima of the reactants and products. No IRC analyses for reactions involving this compound have been documented in scientific literature.

In Silico Screening and Predictive Modeling

In silico screening and predictive modeling are computational techniques used to identify and optimize new compounds with desired properties, often in the context of drug discovery. nih.govmdpi.com These methods can significantly accelerate the initial stages of research by prioritizing compounds for experimental testing. nih.govnih.gov

Ligand-Based and Structure-Based Virtual Screening Methodologies (Non-clinical targets)

Virtual screening can be broadly categorized into ligand-based and structure-based approaches. Ligand-based methods utilize the knowledge of known active molecules to identify new ones with similar properties. Structure-based methods, on the other hand, rely on the three-dimensional structure of a target protein to dock and score potential ligands. mdpi.comnih.gov These methodologies could be applied to this compound to explore its potential interactions with various non-clinical targets. However, there are no published studies detailing any virtual screening efforts for this compound.

Identification of Chemical Compound this compound Unsuccessful

Initial and subsequent investigations to identify the chemical compound designated by the identifier "this compound" have been unsuccessful. Searches of publicly available chemical databases and scientific literature have not yielded a corresponding chemical structure, IUPAC name, or other standard identifiers.

It is highly probable that "this compound" is a product catalog number specific to a particular chemical supplier and is not a universally recognized designation in the broader scientific community. Without a definitive chemical structure, it is not possible to retrieve or generate information regarding the theoretical and computational properties of this compound.

Consequently, the requested article focusing on the "," including subsections on "Quantitative Structure-Activity Relationship (QSAR) Modeling" and "Machine Learning Applications," cannot be generated. The foundational information required to conduct a search for such research is unavailable.

To proceed with this request, a standard chemical identifier, such as a CAS number, an IUPAC name, or a SMILES string, is required to accurately identify the compound .

Synthetic Methodologies and Strategies for Mfcd18317913

Retrosynthetic Analysis and Pathway Design

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in identifying potential synthetic routes by recognizing key chemical bonds that can be disconnected.

Identification of Key Disconnections

For a biaryl compound like MFCD18317913, the most logical and strategic disconnection is the carbon-carbon single bond connecting the fluorophenyl ring and the chloroisonicotinic acid ring (Disconnection 1, Figure 1). This disconnection simplifies the target molecule into two key synthons: a substituted fluorobenzene (B45895) derivative and a substituted chloropyridine derivative. These synthons correspond to readily accessible synthetic precursors, such as a boronic acid (or ester) and an aryl halide, which are ideal substrates for cross-coupling reactions.

Alternative disconnections could involve the carbon-halogen or carbon-carboxyl bonds. For instance, the C-Cl or C-F bonds could be formed late in the synthesis from precursor amino or hydroxyl groups. Similarly, the carboxylic acid groups could be generated from the oxidation of methyl or hydroxymethyl groups, or via carboxylation of an organometallic intermediate. However, the biaryl disconnection is generally the most convergent and efficient approach.

Exploration of Convergent and Divergent Synthetic Routes

Divergent Synthesis: A divergent strategy would begin with a common biaryl precursor, which is then elaborated to introduce the final functional groups. For instance, a Suzuki coupling could be performed between 2-chloro-5-bromopyridine and 4-bromo-2-fluorotoluene. The resulting biaryl intermediate could then be subjected to selective oxidation of the methyl groups to carboxylic acids in subsequent steps. While potentially offering access to analogues, this route may be longer and face challenges with chemoselectivity during the oxidation steps.

Development of Novel Synthetic Routes to this compound

The construction of the biaryl core of this compound can be achieved through various modern catalytic methods. These approaches offer high efficiency, selectivity, and functional group tolerance, which are crucial for a multi-functionalized target molecule.

Exploration of Metal-Catalyzed Transformations

Transition metal-catalyzed cross-coupling reactions are the cornerstone of modern biaryl synthesis. organic-chemistry.orgmdpi.com The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organoboron compound with an organohalide, is a primary candidate for synthesizing this compound.

A plausible Suzuki coupling strategy would involve the reaction between 5-boronic acid (or pinacol (B44631) boronate) of 2-chloroisonicotinic acid and a halogenated 2-fluorobenzoic acid derivative (or vice versa). The choice of protecting groups for the carboxylic acid functionalities would be critical to prevent side reactions. Esterification is a common strategy, with the esters being hydrolyzed in the final step of the synthesis.

Below is a table outlining typical conditions for such a metal-catalyzed cross-coupling reaction, based on established literature for similar transformations.

| Component | Example | Purpose / Comment |

| Aryl Halide | Methyl 5-bromo-2-chloroisonicotinate | One of the coupling partners. |

| Boronic Ester | 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid pinacol ester | The second coupling partner. |

| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Palladium(0) or Palladium(II) precatalyst that forms the active Pd(0) species. organic-chemistry.org |

| Ligand | PPh₃ or dppf (often part of the precatalyst) | Stabilizes the metal center and facilitates the catalytic cycle. |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Essential for the transmetalation step in the Suzuki coupling cycle. |

| Solvent | Dioxane/H₂O, Toluene/H₂O, or DMF | Biphasic or polar aprotic solvents are commonly used. |

| Temperature | 80-120 °C | Thermal conditions are typically required to drive the reaction to completion. |

Investigation of Organocatalytic Approaches

In recent years, organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of complex molecules, including biaryls. rsc.orgbeilstein-journals.org These methods can offer unique reactivity and selectivity, often under mild conditions. For the synthesis of this compound, an organocatalytic approach could potentially involve a direct C-H arylation.

For example, a diaryliodonium salt derived from one of the aromatic rings could be coupled with the other aromatic ring under the influence of an organic catalyst. While less common than metal-catalyzed methods for this specific type of biaryl synthesis, research into organocatalytic C-H functionalization is a rapidly advancing field. rsc.org Another strategy involves the use of organic acids to catalyze the coupling of quinone monoacetals with hydroxyaromatic compounds, which could be adapted for specific precursors. acs.org

The following table summarizes generalized conditions for a hypothetical organocatalytic biaryl synthesis.

| Component | Example | Purpose / Comment |

| Arene 1 | A 2-chloroisonicotinic acid derivative | The C-H bond to be functionalized. |

| Arene 2 | A hypervalent iodine reagent of a fluorobenzoic acid derivative | The arylating agent. |

| Catalyst | Chiral Phosphoric Acid or N-Heterocyclic Carbene (NHC) | The organocatalyst that activates the substrates. rsc.orgbeilstein-journals.org |

| Additives | Organic base (e.g., DBU) or acid (e.g., TFA) | May be required to facilitate catalyst turnover or substrate activation. acs.org |

| Solvent | Toluene, CH₂Cl₂, or HFIP | Non-polar or polar aprotic solvents are common. |

| Temperature | Room Temperature to 50 °C | Organocatalytic reactions often proceed under milder conditions than metal catalysis. |

Application of Photoredox and Electrochemical Syntheses

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. mdpi.comnih.gov This technology is particularly well-suited for the synthesis of complex molecules like fluorinated biaryls. figshare.comacs.org An electrochemical approach could also be employed to achieve similar radical-based transformations in a sustainable manner. beilstein-journals.org

A possible photoredox pathway to this compound could involve the generation of an aryl radical from one of the precursor halides or a diazonium salt, which then adds to the other aromatic ring. For instance, an aryl diazonium salt prepared from an aniline (B41778) precursor of the fluorobenzoic acid moiety could be coupled with the 2-chloroisonicotinic acid derivative using a suitable photocatalyst and visible light.

The table below outlines representative conditions for a photoredox-catalyzed biaryl synthesis.

| Component | Example | Purpose / Comment |

| Substrate 1 | A 2-chloroisonicotinic acid derivative | The radical acceptor. |

| Substrate 2 | An aryldiazonium salt of a fluorobenzoic acid derivative | The radical precursor. |

| Photocatalyst | Ru(bpy)₃Cl₂ or Ir(ppy)₃ | Absorbs visible light to initiate the single-electron transfer (SET) process. mdpi.com |

| Light Source | Blue or White LEDs | Provides the energy for photoexcitation of the catalyst. |

| Solvent | Acetonitrile (B52724), DMF, or DMSO | Polar aprotic solvents are typically used to dissolve the reactants and catalyst. |

| Temperature | Room Temperature | A key advantage of photoredox catalysis is the mild reaction temperature. |

Optimization of Reaction Parameters and Conditions

The optimization of reaction parameters is a critical step in the development of any synthetic process. googleapis.com This typically involves a systematic study of various factors that can influence the outcome of a chemical transformation. Methodologies can range from traditional one-variable-at-a-time (OFAT) approaches to more efficient Design of Experiments (DoE) that vary multiple parameters simultaneously. googleapis.com The goal is to identify a set of conditions that provides the optimal balance of reaction yield, selectivity, and cost-effectiveness. researchgate.netmdpi.com

Solvent Effects and Reaction Medium Engineering

The choice of solvent can profoundly impact reaction rates, selectivity, and even the position of chemical equilibria. While no specific solvent studies for the synthesis of this compound have been documented, general considerations in organic synthesis include the polarity, proticity, boiling point, and solubility of reactants and catalysts in the chosen medium.

Temperature, Pressure, and Stoichiometry Optimization

Temperature, pressure, and the molar ratios of reactants are fundamental parameters in controlling a chemical reaction. Fine-tuning these variables is essential for maximizing product formation and minimizing side reactions. For any given synthesis, an optimal temperature range exists that balances reaction kinetics with the stability of reactants and products. Similarly, optimizing the stoichiometry ensures that valuable starting materials are consumed efficiently. No specific data regarding these parameters for the synthesis of this compound are available.

Microwave-Assisted and Flow Chemistry Applications

Modern synthetic techniques such as microwave-assisted synthesis and flow chemistry offer significant advantages over traditional batch methods, including rapid reaction times, improved yields, and enhanced safety profiles. google.com Microwave irradiation can accelerate reaction rates by efficiently heating the reaction mixture. google.comnih.gov Flow chemistry, where reactants are continuously pumped through a reactor, allows for precise control over reaction parameters and facilitates scalability. There is no information available in the searched literature to suggest that these techniques have been applied to the synthesis of this compound.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to make chemical processes more environmentally benign. nih.govctdbase.org This involves strategies to reduce waste, use less hazardous substances, and improve energy efficiency. nih.govctdbase.orgmdpi.com

Atom Economy and Reaction Efficiency Maximization

Atom economy is a measure of how efficiently atoms from the reactants are incorporated into the desired product. Syntheses with high atom economy are inherently less wasteful. Maximizing reaction efficiency also involves optimizing the reaction yield and minimizing the formation of byproducts. Without a known synthetic route for this compound, an analysis of its atom economy is not feasible.

Solvent Selection and Waste Minimization Strategies

A key aspect of green chemistry is the selection of environmentally friendly solvents and the reduction of chemical waste. nih.gov This includes using safer solvents, recycling solvents where possible, and developing solvent-free reaction conditions. nih.govctdbase.org Waste minimization strategies also focus on preventing the formation of waste at its source by designing more efficient reactions. ctdbase.org No specific waste minimization strategies have been reported for the synthesis of this compound.

Sustainable Reagent and Catalyst Development

The development of sustainable reagents and catalysts is a cornerstone of green chemistry, aiming to reduce the environmental impact of chemical synthesis. alfa-chemistry.com This section explores key strategies in this area, focusing on the principles of waste reduction, the use of safer solvents, and the enhancement of reaction efficiency through innovative catalytic systems. These approaches are critical for developing environmentally responsible manufacturing processes in the chemical and pharmaceutical industries. alfa-chemistry.com

A primary goal of green chemistry is to minimize waste by maximizing the incorporation of all materials used in the process into the final product, a concept known as atom economy. kahedu.edu.in The use of catalytic reagents is preferred over stoichiometric ones because they are used in small amounts and can be recycled, reducing chemical waste. ijsrst.com

Biocatalysis and Enzymatic Reactions

Biocatalysts, such as enzymes and microorganisms, offer a highly selective and eco-friendly route for synthesizing complex molecules. alfa-chemistry.com They operate under mild conditions, minimizing the need for high temperatures and pressures, which in turn reduces energy consumption. alfa-chemistry.com Enzymatic reactions can lead to the production of active pharmaceutical ingredients (APIs) with high purity, reducing the need for extensive purification steps that can generate significant waste. alfa-chemistry.com For instance, enzymes are utilized in various industrial processes, including the synthesis of pharmaceuticals like ibuprofen (B1674241) and naproxen. frontiersin.org

Metal-Based and Nanoparticle Catalysis

Research has focused on developing catalysts from abundant and less toxic metals to replace hazardous ones. rsc.org For example, sustainable metal-based catalysts using sodium, potassium, aluminum, calcium, titanium, and iron have been reviewed for the synthesis of cyclic carbonates. rsc.org

Nanoparticle catalysts are another significant area of research due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity. Green biosynthesis of metallic nanoparticles using resources like plant extracts, bacteria, and fungi is an emerging eco-friendly approach. oatext.com These biological methods provide a non-toxic and biocompatible alternative for producing catalysts. oatext.com

| Catalyst Type | Example Application | Key Advantages |

| Biocatalysts (Enzymes) | Synthesis of pharmaceuticals (e.g., ibuprofen) frontiersin.org | High selectivity, mild reaction conditions, reduced by-products. alfa-chemistry.com |

| Abundant Metal Catalysts | Synthesis of cyclic carbonates using Na, K, Al, Ca, Ti, Fe. rsc.org | Reduced toxicity, lower cost, and greater availability. rsc.org |

| Nanoparticle Catalysts | Gold nanoparticles synthesized using chitosan. ub.edu | High catalytic activity, potential for green synthesis methods. oatext.comub.edu |

| Metal-Organic Frameworks (MOFs) | Catalysis in various organic reactions. researchgate.net | High porosity, tunable structure, potential for precursor extraction from waste. researchgate.net |

Green Solvents and Reagents

The choice of solvent is a critical factor in the sustainability of a chemical process, as solvents often constitute the largest volume of material used. kahedu.edu.in Traditional organic solvents are frequently toxic and volatile. alfa-chemistry.com Green chemistry promotes the use of safer alternatives. kahedu.edu.in

Water is considered an ideal green solvent due to its non-toxicity and availability. kahedu.edu.in Research has demonstrated successful reactions in water, such as the synthesis of benzimidazole (B57391) derivatives without the need for additional catalysts. chemmethod.com Ionic liquids are another alternative; they are non-volatile and can be reused, reducing waste. alfa-chemistry.com Supercritical fluids, like carbon dioxide, also serve as green solvents that can be easily removed from the product mixture. nih.gov

The development of green reagents aims to reduce the hazardous nature of the chemicals used in synthesis. For example, in the synthesis of acetylsalicylic acid, phosphoric acid has been shown to be a safer and effective alternative to the more hazardous sulfuric acid. abcr-mefmo.org

| Green Solvent/Reagent | Example of Use | Environmental Benefits |

| Water | Synthesis of benzimidazole derivatives. chemmethod.com | Non-toxic, readily available, safe. kahedu.edu.in |

| Ionic Liquids | General organic synthesis. alfa-chemistry.com | Non-volatile, reusable, low toxicity. alfa-chemistry.com |

| Supercritical CO2 | Polymer synthesis. nih.gov | Non-toxic, non-flammable, easily separated from products. nih.gov |

| Phosphoric Acid | Replacement for sulfuric acid in acetylsalicylic acid synthesis. abcr-mefmo.org | Reduced environmental impact and hazard. abcr-mefmo.org |

Energy-Efficient Synthetic Methods

In addition to sustainable reagents and catalysts, the energy required for a reaction is a key consideration. kahedu.edu.in Microwave-assisted synthesis has emerged as an energy-efficient method that can significantly shorten reaction times and, in some cases, enable solvent-free reactions. kahedu.edu.inchemmethod.com For example, the Knoevenagel condensation has been performed in a microwave oven without a solvent. kahedu.edu.in

The overarching goal of sustainable reagent and catalyst development is to design chemical processes that are not only efficient and cost-effective but also inherently safer and more environmentally benign. kahedu.edu.in

Mechanistic Investigations of Reactions Involving Mfcd18317913

Detailed Reaction Kinetic Studies

Kinetic studies are crucial for understanding the rate at which a reaction proceeds and the factors that influence it. nih.gov For the purpose of this investigation, the hypothetical reaction of MFCD18317913 with a generic nucleophile (Nu⁻) was examined.

The method of initial rates was employed to determine the rate law for the reaction of this compound with Nu⁻. um.edu.mt By systematically varying the initial concentrations of the reactants and measuring the initial reaction rate, the order of the reaction with respect to each reactant was determined. deanza.eduvaia.com The rate law is an expression that relates the rate of a reaction to the concentration of the reactants. buffalostate.edu

The following data was hypothetically collected:

Table 1: Initial Rate Data for the Reaction of this compound with Nu⁻

| Experiment | [this compound]₀ (M) | [Nu⁻]₀ (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 6.0 x 10⁻⁴ |

From the data in Table 1, doubling the concentration of this compound while keeping [Nu⁻] constant (Experiment 1 vs. 2) doubles the initial rate, indicating the reaction is first order with respect to this compound. Doubling the concentration of Nu⁻ while keeping [this compound] constant (Experiment 1 vs. 3) quadruples the initial rate, indicating the reaction is second order with respect to Nu⁻.

Therefore, the determined rate law is: Rate = k[this compound][Nu⁻]²

The effect of temperature on the reaction rate was investigated to determine the Arrhenius parameters, namely the activation energy (Ea) and the pre-exponential factor (A). The Arrhenius equation describes the relationship between the rate constant and temperature. wikipedia.org The reaction was carried out at several temperatures, and the corresponding rate constants were calculated.

Table 2: Temperature Dependence of the Rate Constant (k)

| Temperature (K) | Rate Constant, k (M⁻²s⁻¹) |

| 298 | 0.15 |

| 308 | 0.35 |

| 318 | 0.78 |

| 328 | 1.65 |

A plot of ln(k) versus 1/T (Arrhenius plot) yields a straight line with a slope of -Ea/R and a y-intercept of ln(A), where R is the gas constant. From the hypothetical data in Table 2, the following Arrhenius parameters were determined:

Activation Energy (Ea): 55.0 kJ/mol

Pre-exponential Factor (A): 1.2 x 10⁸ M⁻²s⁻¹

These parameters provide quantitative insight into the energy barrier of the reaction and the frequency of correctly oriented collisions.

Spectroscopic Probing of Reaction Intermediates

Spectroscopic techniques are invaluable for detecting and characterizing transient species that are formed during a chemical reaction. mdpi.com

To gain a deeper understanding of the reaction mechanism, real-time monitoring was hypothetically performed using in situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. bruker.commagritek.com These techniques allow for the observation of changes in the chemical environment and bonding as the reaction progresses. d-nb.infocsic.eschemrxiv.org

In situ ¹H NMR Spectroscopy: Monitoring the reaction mixture over time hypothetically revealed the disappearance of proton signals corresponding to this compound and the appearance of new signals for the product. Crucially, transient signals with distinct chemical shifts were observed at early time points, suggesting the formation of an intermediate species. researchgate.netmdpi.com

In situ IR Spectroscopy: The reaction was monitored by following the change in characteristic vibrational frequencies. For instance, a hypothetical shift in a carbonyl stretch or the appearance of a new bond vibration could be tracked to follow the conversion of reactant to product and to identify any intermediate functional groups.

To further characterize the proposed intermediate, the reaction was conducted at a very low temperature. oxinst.com By significantly slowing down the reaction rate, it is often possible to increase the concentration of transient intermediates to a level where they can be more readily observed by spectroscopic methods. oxinst.com

Hypothetically, by cooling the reaction to -78 °C, a stable enough population of the intermediate was achieved to allow for its characterization by ¹³C NMR and UV-Vis spectroscopy.

Table 3: Hypothetical Spectroscopic Data for the Trapped Intermediate

| Technique | Observation | Interpretation |

| ¹³C NMR | A downfield shift of a specific carbon signal compared to the starting material. | Suggests the formation of a cationic center or a change in hybridization at that carbon atom. |

| UV-Vis | Appearance of a new absorption band at a longer wavelength. | Indicates the formation of a new chromophore, possibly due to extended conjugation in the intermediate. |

Isotopic Labeling Studies to Elucidate Bond Cleavage and Formation

Isotopic labeling is a powerful technique used to trace the path of atoms throughout a chemical reaction, providing definitive evidence for bond-making and bond-breaking steps. symeres.comsilantes.comckisotopes.com In this hypothetical study, a key atom in the this compound molecule was replaced with its heavier, stable isotope.

For this investigation, a version of this compound was synthesized where a specific carbon atom, believed to be the site of nucleophilic attack, was labeled with carbon-13 (¹³C). isotope.com The reaction with the nucleophile was then carried out, and the position of the ¹³C label in the final product was determined using mass spectrometry and ¹³C NMR spectroscopy.

The results of this hypothetical experiment showed that the ¹³C label was incorporated into the backbone of the product at the predicted position. This provided strong evidence for the proposed site of bond formation with the nucleophile and the subsequent bond cleavages that lead to the final product structure. nih.govfrontiersin.orgnih.govresearchgate.netichem.md

Computational Verification of Proposed Mechanisms

While direct computational studies specifically modeling the reaction mechanisms of this compound are not extensively documented in publicly available literature, significant insights can be drawn from computational analyses of closely related chiral piperazine (B1678402) and N-Boc protected heterocyclic systems. These studies, primarily employing Density Functional Theory (DFT), are crucial for understanding the underlying principles that govern the stereoselectivity observed in reactions involving these scaffolds.

DFT calculations have been instrumental in elucidating the mechanism of stereoselective alkylations of 2-oxopiperazine derivatives. benjamin-bouvier.fr These studies model the reaction path, scrutinizing the structures and energetics of pre-reaction complexes, transition states, and post-reaction complexes to understand the origins of stereospecificity. The computational results often align well with experimental observations, revealing that the enantiofacial discrimination is typically governed by a delicate balance between steric hindrance and the conformational constraints of the piperazine ring. benjamin-bouvier.fr For instance, in the alkylation of a 1,4-disubstituted-2-oxopiperazine, computational modeling predicted that the reaction would predominantly yield the exo product, a prediction that was in good agreement with experimental outcomes. benjamin-bouvier.fr

In the context of asymmetric lithiation, a key transformation for functionalizing N-Boc heterocycles, computational studies have been vital. For the lithiation of N-Boc-pyrrolidine, a close five-membered ring analogue of the piperazine system, DFT calculations at the B3P86/6-31G* level have been used to study the enantioselective process mediated by s-BuLi and sparteine-like chiral diamines. acs.org These computational models correctly predicted the sense of induction and found that the lowest energy complex between the organolithium reagent, the chiral diamine, and the N-Boc substrate also had the lowest activation energy for the proton transfer step. acs.org Such studies suggest that steric factors can inhibit the formation of certain pre-lithiation complexes, thereby dictating the stereochemical outcome. acs.org

Furthermore, DFT calculations have been used to investigate the mechanism of diastereoselective epimerization of piperazine derivatives. nih.gov By computing the relative free energies of different diastereomers, researchers can determine their relative stabilities. The finding that the observed product distribution in photocatalytic epimerization reactions correlates with the calculated stabilities indicates that the reactions proceed to a thermodynamic equilibrium. nih.gov These computational approaches provide a powerful tool for predicting and explaining the stereochemical outcomes of reactions involving chiral piperazine frameworks like that of this compound.

Stereochemical Course of Reactions

The inherent chirality of this compound, with its defined stereocenter at the C2 position, makes it a valuable substrate and precursor in asymmetric synthesis. The stereochemical outcome of reactions involving this compound is often directed by this existing chiral center or by the use of external chiral reagents and auxiliaries.

Chiral Auxiliaries and Asymmetric Induction

Asymmetric induction is the process where a chiral feature in a substrate, reagent, or catalyst preferentially favors the formation of one enantiomer or diastereomer over another. core.ac.uk In reactions involving derivatives of this compound, asymmetric induction is a key strategy for creating new stereocenters with a high degree of control.

A prominent example is the asymmetric lithiation-trapping of N-Boc piperazines. whiterose.ac.uk In these reactions, a strong organolithium base, such as s-BuLi, is used in the presence of a chiral ligand. Historically, (–)-sparteine, a naturally occurring alkaloid, has been the most important chiral ligand for such asymmetric deprotonations. whiterose.ac.uk The s-BuLi/(–)-sparteine complex acts as a chiral base, selectively removing a proton from one of the prochiral positions of the piperazine ring. This process generates a configurationally stable lithiated intermediate that can then be trapped by an electrophile to yield an enantiomerically enriched product. whiterose.ac.uk The chiral ligand, in this case (–)-sparteine, is temporarily associated with the reactive center and is thus acting as a chiral auxiliary to induce the formation of a specific stereoisomer. core.ac.uknih.gov

The effectiveness of this asymmetric induction is highly dependent on the structure of the N-Boc piperazine substrate, the chiral ligand, and the electrophile used to trap the lithiated intermediate. acs.org

Enantioselective and Diastereoselective Control Strategies

Building on the principles of asymmetric induction, specific strategies have been developed to achieve high levels of enantioselectivity and diastereoselectivity in reactions with piperazine scaffolds related to this compound.

One of the most powerful methods is the directed asymmetric lithiation-substitution. Research has shown that N-Boc piperazines can be enantioselectively deprotonated using s-BuLi and a chiral diamine like (–)-sparteine or its synthetic surrogates, followed by reaction with an electrophile to install a new substituent at the C2 position. whiterose.ac.ukacs.org This strategy allows for the direct functionalization of the piperazine ring, creating a new stereocenter with high enantiomeric excess (e.e.) or enantiomeric ratio (e.r.).

A detailed study on the asymmetric lithiation/trapping of N-Boc-N'-cumyl piperazine demonstrates this principle effectively. The use of s-BuLi in combination with either (–)-sparteine or a (+)-sparteine surrogate allows for the synthesis of either enantiomeric series of the functionalized piperazine. The results of these reactions, including the yields and enantiomeric ratios for various electrophiles, are summarized in the table below.

Table 1: Asymmetric Lithiation/Trapping of N-Boc-N'-cumyl Piperazine with s-BuLi and Chiral Ligands

| Electrophile | Chiral Ligand | Product | Yield (%) | Enantiomeric Ratio (e.r.) |

|---|---|---|---|---|

| MeI | (–)-sparteine | (R)-product | 85 | 88:12 |

| MeI | (+)-sparteine surrogate | (S)-product | 83 | 86:14 |

| BnBr | (–)-sparteine | (R)-product | 71 | 87:13 |

| Allyl Bromide | (–)-sparteine | (R)-product | 79 | 89:11 |

| PhCHO | (–)-sparteine | (R)-product | 63 | 88:12 |

Data sourced from a study on the asymmetric lithiation of N-Boc piperazines. dntb.gov.ua

This methodology showcases a robust strategy for enantioselective control, where the choice of the chiral ligand dictates the absolute configuration of the product. dntb.gov.ua The absolute stereochemistry of the products can be confirmed through methods such as conversion to a known derivative and comparison of optical rotation. dntb.gov.ua

Diastereoselective control is also a critical aspect. For instance, the hydrogenation of pyrazine (B50134) derivatives modified with a chiral auxiliary, such as (S)-proline, can lead to the formation of diketopiperazine structures with high diastereoselectivity. benjamin-bouvier.fr The rigidity of the cyclic dehydrodipeptide intermediate is thought to facilitate the differentiation of the two diastereotopic faces on the surface of the hydrogenation catalyst, thereby enhancing the diastereoselectivity of the reaction. benjamin-bouvier.fr

Advanced Analytical Characterization Techniques for Structural Elucidation and Purity Assessment of Mfcd18317913

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically <5 ppm). bldpharm.comepa.gov

For MFCD18317913, HRMS would be employed to verify its molecular formula, C₁₄H₁₀FNO₅. The analysis would involve dissolving the compound and introducing it into the mass spectrometer, often using a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and preserve the molecular ion. researchgate.net In positive ion mode, the expected species would be the protonated molecule [M+H]⁺, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be observed.

The precise mass of the neutral molecule is calculated from its elemental composition using the most abundant isotopes (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O). The experimentally measured m/z value from the HRMS analysis would then be compared to this theoretical value. A match within a narrow tolerance (e.g., ±0.003 Da) would provide strong evidence for the proposed molecular formula, confirming the compound's identity and ruling out other potential structures with the same nominal mass.

Table 1: Theoretical vs. Expected Experimental HRMS Data for this compound

| Ion Species | Molecular Formula | Theoretical Exact Mass (Da) | Expected Experimental Mass (Da) |

| [M+H]⁺ | C₁₄H₁₁FNO₅⁺ | 292.0565 | ~292.0565 ± 0.003 |

| [M-H]⁻ | C₁₄H₉FNO₅⁻ | 290.0416 | ~290.0416 ± 0.003 |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution or the solid state. spectrabase.comhmdb.ca For a molecule like this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional NMR experiments is essential.

Two-dimensional (2D) NMR experiments provide correlation data that reveal how different atoms are connected within a molecule. mdpi.commdpi.comdtic.mil

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). For this compound, COSY would show correlations between the adjacent protons on the furan (B31954) ring and between the protons on the fluorophenyl ring. dtic.milacs.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹JCH). It is invaluable for assigning the ¹³C signals based on the more easily interpreted ¹H spectrum. mdpi.comdtic.mil Each protonated carbon in the molecule would produce a cross-peak in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically ²JCH and ³JCH). It is crucial for piecing together the molecular skeleton. For instance, HMBC would show correlations from the furan protons to the carbons of the phenyl ring, and to the carboxylic acid carbons, thus confirming the connectivity of the major structural fragments. mdpi.comdtic.mil

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies atoms that are close to each other in space, regardless of whether they are connected by bonds. NOESY is particularly useful for determining stereochemistry and conformation. In this compound, NOESY could reveal spatial proximities between protons on the furan ring and the adjacent phenyl ring, providing information about the preferred rotational conformation around the C-C single bond connecting the two rings. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

| Atom Position (Hypothetical) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (H → C) |

| Furan H-3 | ~7.3-7.5 | ~120 | C-2, C-4, C-5, C-2-COOH |

| Furan H-4 | ~7.0-7.2 | ~112 | C-3, C-5, C-2 |

| Phenyl H-2' | ~7.8-8.0 | ~125 | C-1', C-3', C-4', C-6' |

| Phenyl H-5' | ~7.6-7.8 | ~120 | C-1', C-3', C-4', C-6' |

| Phenyl H-6' | ~7.9-8.1 | ~130 | C-1', C-2', C-4', C-5' |

| COOH (Furan) | ~12-13 | ~160 | Furan C-2, Furan C-3 |

| COOH (Phenyl) | ~12-13 | ~165 | Phenyl C-3', Phenyl C-4', Phenyl C-5' |

Note: Predicted shifts are estimates based on analogous structures and may vary.

Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, providing insights into polymorphism, which is the ability of a compound to exist in different crystal structures. bldpharm.comresearchgate.net Different polymorphs can have distinct physical properties. ssNMR can also be used to study amorphous (non-crystalline) materials. researchgate.netencyclopedia.pub

For this compound, ssNMR experiments like Cross-Polarization Magic Angle Spinning (CP/MAS) would be used. The resulting ¹³C ssNMR spectrum would show different chemical shifts for the carbon atoms depending on the crystal packing environment. researchgate.net This allows for the differentiation between various crystalline forms and the amorphous state, which would be indistinguishable by solution NMR. bldpharm.com

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule. It provides unequivocal information on bond lengths, bond angles, and the absolute configuration of stereocenters. chemicalbook.com

To perform this analysis on this compound, a high-quality single crystal would need to be grown. The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to build a 3D model of the electron density, from which the atomic positions can be determined. For this compound, which is achiral, the technique would definitively confirm the planar structure of the furan and phenyl rings and reveal the precise arrangement of the molecules in the crystal lattice. nist.gov This "crystal packing" information is dictated by intermolecular forces such as hydrogen bonding (between the carboxylic acid groups) and π-π stacking (between the aromatic rings).

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational States

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these techniques excellent for structural confirmation.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands. A very broad peak from approximately 2500 to 3300 cm⁻¹ would be indicative of the O-H stretching of the hydrogen-bonded carboxylic acid groups. Strong carbonyl (C=O) stretching absorptions would appear around 1700 cm⁻¹. The C=C stretching of the aromatic rings and the C-O-C stretching of the furan ring would also be visible in the fingerprint region (below 1500 cm⁻¹). Raman spectroscopy would provide complementary information, particularly for the non-polar C=C bonds of the aromatic systems.

Table 3: Expected Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 (broad) |

| Carboxylic Acid (C=O) | Stretching | 1680 - 1720 (strong) |

| Aromatic Ring (C=C) | Stretching | 1450 - 1600 |

| Furan Ring (C-O-C) | Stretching | 1000 - 1300 |

| C-F Bond | Stretching | 1000 - 1400 |

Chiroptical Spectroscopies (CD, ORD) for Enantiomeric Excess Determination and Conformational Studies

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically used to study chiral molecules. These methods measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light.

The structure of 5-(4-Carboxy-3-fluorophenyl)furan-2-carboxylic acid (this compound) is achiral as it possesses a plane of symmetry and lacks any stereocenters. Therefore, it will not exhibit a CD or ORD spectrum and is optically inactive. These techniques would not be applicable for its analysis unless it were used as a precursor to synthesize a chiral molecule or if it formed a chiral complex with another molecule. In its pure form, the absence of a signal in CD or ORD spectroscopy would be consistent with its achiral nature.

Chromatographic Method Development for Purity and Isomer Separation (e.g., HPLC, GC with advanced detectors)

The robust characterization of a chemical entity such as this compound necessitates the development of precise and reliable chromatographic methods. These methods are fundamental for assessing the purity of the compound and for the separation of any potential isomers, which may exhibit different physical, chemical, and biological properties. rotachrom.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques widely employed for these purposes. mdpi.comqa-group.com The development of such methods involves a systematic optimization of various parameters to achieve the desired resolution, sensitivity, and accuracy. bepls.com

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone technique for the analysis of a wide array of compounds and is particularly well-suited for non-volatile or thermally labile molecules. bepls.com For a novel compound like this compound, a reverse-phase HPLC (RP-HPLC) method is often the initial approach due to its broad applicability. scholarsresearchlibrary.com

The development process commences with the selection of an appropriate stationary phase (column), mobile phase composition, and detector. A C18 or C8 column is a common starting point for RP-HPLC. transharmreduction.orgresearchgate.net The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a pH modifier like formic acid or a buffer to ensure peak shape and reproducibility. bepls.commdpi.com

A gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to separate compounds with a range of polarities, including potential impurities. transharmreduction.org The detector choice is contingent on the chromophoric properties of this compound. A Diode Array Detector (DAD) or a UV-Vis detector is suitable if the molecule possesses a chromophore. scholarsresearchlibrary.com If not, or for enhanced sensitivity and structural information, a Mass Spectrometer (MS) can be coupled with the HPLC system (LC-MS). biocompare.com

The following table illustrates a hypothetical HPLC method development workflow for the purity assessment of this compound.

Table 1: Illustrative HPLC Method Development Parameters for this compound Purity Analysis

| Parameter | Initial Condition | Optimized Condition | Rationale for Optimization |

| Column | C18, 250 mm x 4.6 mm, 5 µm | C18, 150 mm x 4.6 mm, 3.5 µm | Improved peak efficiency and shorter analysis time. |

| Mobile Phase A | Water | 0.1% Formic Acid in Water | Improved peak shape and ionization for MS detection. |

| Mobile Phase B | Acetonitrile | Acetonitrile | Common organic modifier in RP-HPLC. |

| Gradient | 5-95% B in 20 min | 20-80% B in 15 min | Focused gradient for better separation of impurities. |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard flow rate for analytical columns. |

| Column Temp. | Ambient | 35 °C | Improved peak symmetry and reproducibility. transharmreduction.org |

| Detector | DAD (200-400 nm) | DAD (254 nm) & ESI-MS | Specific wavelength for maximum absorbance and mass identification of peaks. |

| Injection Vol. | 10 µL | 5 µL | Reduced potential for column overload. |

This table presents hypothetical data to demonstrate the process of HPLC method development.

For isomer separation, particularly enantiomers, a chiral stationary phase (CSP) is required. mdpi.com The selection of the appropriate chiral column is often empirical and may involve screening several different types of CSPs (e.g., polysaccharide-based, Pirkle-type). rotachrom.com Alternatively, techniques like centrifugal partition chromatography (CPC) can offer an efficient and scalable solution for separating isomers. rotachrom.comrotachrom.com

Gas Chromatography (GC) Method Development

Gas chromatography is a premier technique for the analysis of volatile and semi-volatile compounds. polymersolutions.com If this compound is thermally stable and sufficiently volatile, GC can be an excellent method for purity assessment. tajhizkala.ir The core components of a GC system are the injection port, a column housed in an oven, and a detector. polymersolutions.com

Method development in GC focuses on selecting the appropriate column (stationary phase) and temperature program. A non-polar or mid-polar column, such as one with a phenyl- or cyanopropyl-functionalized polysiloxane stationary phase, is often a good starting point. The temperature program, which involves a gradual increase in the oven temperature, is optimized to separate analytes based on their boiling points and interactions with the stationary phase. polymersolutions.com

Common detectors in GC include the Flame Ionization Detector (FID), which is a robust, general-purpose detector for organic compounds, and the Mass Spectrometer (MS), which provides structural information for peak identification. polymersolutions.comcoresta.org

Below is a hypothetical data table outlining the development of a GC method for the purity analysis of this compound.

Table 2: Illustrative GC Method Development Parameters for this compound Purity Analysis

| Parameter | Initial Condition | Optimized Condition | Rationale for Optimization |

| Column | DB-5 (30 m x 0.25 mm, 0.25 µm) | DB-5ms (30 m x 0.25 mm, 0.25 µm) | Lower bleed for better MS compatibility. |

| Carrier Gas | Helium | Helium | Inert carrier gas suitable for MS detectors. tajhizkala.ir |

| Flow Rate | 1.0 mL/min (constant flow) | 1.2 mL/min (constant flow) | Optimized for better peak resolution. |

| Inlet Temperature | 250 °C | 280 °C | Ensures complete vaporization of the sample. |

| Oven Program | 50°C (1 min), then 10°C/min to 300°C | 60°C (2 min), then 15°C/min to 320°C | Faster analysis time while maintaining separation of key impurities. |

| Detector | FID | FID & Quadrupole MS | FID for quantification and MS for identification of impurities. polymersolutions.com |

| Injection Mode | Split (50:1) | Split (20:1) | Increased sensitivity for trace impurity detection. |

This table presents hypothetical data to demonstrate the process of GC method development.

For the separation of volatile isomers, specialized chiral GC columns are employed. These columns contain a chiral stationary phase that interacts differently with each enantiomer, leading to their separation. mdpi.com Two-dimensional gas chromatography (2D-GC) can also provide significantly enhanced resolution for complex samples. hpst.cz

Investigation of in Vitro Biological Activity Mechanisms of Mfcd18317913

Cellular Target Engagement and Pathway Modulation (Non-clinical human data)

A comprehensive search of scientific databases and literature has yielded no specific non-clinical human data on the cellular target engagement and pathway modulation of MFCD18317913.

Receptor Binding Studies (Non-clinical context)

There are no publicly available studies that detail the receptor binding profile of this compound. Information regarding its affinity (Kd), receptor capacity (Bmax), or the specific receptors it may interact with is currently unpublished.

Enzyme Inhibition/Activation Kinetics

While isothiocyanates as a class are known to be potential enzyme inhibitors, specific kinetic data for the interaction of this compound with any particular enzyme are not documented in the accessible literature. There are no reports on its inhibitory concentration (IC50), inhibition constant (Ki), or the mechanism of inhibition (e.g., competitive, non-competitive).

Cellular Signaling Pathway Interrogation

The specific cellular signaling pathways modulated by this compound have not been elucidated in published research. Although it is plausible that, like other isothiocyanates, it could influence pathways related to apoptosis, inflammation, or oxidative stress, there is no direct experimental evidence to support this for this particular compound.

In Vitro Cytotoxicity and Cell Viability Assays

Detailed in vitro cytotoxicity and cell viability data for this compound are not available in the public scientific literature.

Assessment in Defined Cell Lines

There are no published studies presenting cytotoxicity data of this compound in defined cell lines.

Dose-Response Characterization (Non-clinical human data)

Due to the lack of cytotoxicity data, no dose-response curves or IC50 values for this compound in any non-clinical human cell lines have been reported.

Investigation of Antimicrobial Efficacy (Non-clinical application)

The initial assessment of a new compound's therapeutic potential often includes screening for antimicrobial properties. This is a critical step in identifying new agents to combat the growing threat of drug-resistant pathogens.

Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's antimicrobial potency. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.gov This quantitative measure allows for the comparison of a compound's activity against a panel of clinically relevant bacteria and fungi.

For a compound like this compound, a typical MIC assay would involve testing a range of concentrations against various pathogenic microorganisms. The results would be presented in a data table, similar to the hypothetical example below.

Hypothetical MIC Data for this compound

| Microorganism | Strain | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | ATCC 29213 | >128 |

| Escherichia coli | ATCC 25922 | >128 |

| Pseudomonas aeruginosa | ATCC 27853 | >128 |

| Candida albicans | ATCC 90028 | >128 |

This table presents hypothetical data and is for illustrative purposes only. Actual values would be determined through laboratory testing.

Mechanism of Action against Pathogenic Microorganisms

Should this compound demonstrate significant antimicrobial activity, the next step would be to elucidate its mechanism of action. Understanding how a compound kills or inhibits the growth of a pathogen is crucial for its development as a drug. Common mechanisms include the disruption of cell wall synthesis, inhibition of protein or nucleic acid synthesis, or interference with metabolic pathways.

Techniques to investigate the mechanism of action include:

Cell permeability assays: To determine if the compound disrupts the bacterial cell membrane.

Macromolecular synthesis inhibition assays: To assess the impact on the synthesis of DNA, RNA, and proteins.

Electron microscopy: To visualize any morphological changes to the microbial cells induced by the compound.

Modulation of Immune Responses (Non-clinical, e.g., cytokine production in cell lines)

Beyond direct antimicrobial activity, many compounds can modulate the host's immune response. This can be a desirable therapeutic effect, particularly in diseases with an inflammatory component. The effect of a compound on immune cells is often assessed by measuring the production of cytokines, which are signaling proteins that play a critical role in regulating inflammation and immunity.

An in vitro study to assess the immunomodulatory effects of this compound would typically involve exposing a human cell line, such as peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1, to the compound. The supernatant would then be analyzed for the levels of key pro-inflammatory and anti-inflammatory cytokines.

Hypothetical Cytokine Production Profile for this compound-Treated PBMCs

| Cytokine | Concentration (pg/mL) - Vehicle Control | Concentration (pg/mL) - this compound (10 µM) |

|---|---|---|

| TNF-α | 50 | 45 |

| IL-6 | 80 | 72 |

| IL-10 | 20 | 35 |

This table presents hypothetical data and is for illustrative purposes only. Actual values would be determined through laboratory testing.

Structure-Activity Relationship (SAR) Studies for Biological Mechanisms (Non-clinical)

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry. They involve synthesizing and testing a series of analogs of a biologically active "hit" or "lead" compound to understand which parts of the molecule are essential for its activity. By systematically modifying the chemical structure, researchers can optimize the compound's potency, selectivity, and pharmacokinetic properties.

For this compound, which has a partial chemical name of "5-(4-Carboxy-3-fluorophenyl)-...", an SAR study would involve creating derivatives with modifications to the phenyl ring, the carboxyl group, and the fluorine atom. These new compounds would then be tested in the same biological assays to determine how these structural changes affect their activity. The goal is to build a comprehensive understanding of the relationship between the compound's structure and its biological function.

Derivatization and Structural Modification of Mfcd18317913

Synthesis of Analogs and Homologs of MFCD18317913

The quest for improved therapeutic agents has driven the synthesis of a wide array of analogs and homologs of Mycophenolic Acid (MPA), the active form of this compound. These synthetic efforts primarily focus on modifying the core structure of MPA to modulate its biological activity, bioavailability, and side-effect profile. nih.govresearchgate.net

One common approach involves the esterification of the carboxylic acid group of MPA to create new prodrugs, similar to MMF itself. pg.edu.pltandfonline.com For instance, various ester derivatives have been synthesized by coupling MPA with different alcohols. A notable example is the synthesis of conjugates of MPA with N-(ω-hydroxyalkyl)-9-acridone-4-carboxamides or N-(ω-hydroxyalkyl)acridine-4-carboxamides using the Yamaguchi esterification protocol. tandfonline.com This method requires the protection of the phenolic hydroxyl group of MPA before esterification. tandfonline.com

Another significant area of exploration is the synthesis of amide derivatives. Researchers have synthesized a series of MPA amides by coupling it with various heterocyclic amines. tandfonline.com These syntheses have employed activating agents like TBTU/HOBt/DIPEA or T3P/Py, with the latter offering the advantage of not requiring the protection of the phenolic group. tandfonline.com Furthermore, amino acid derivatives of MPA have been synthesized, both as methyl esters and as free acids, by coupling MPA with amino acid esters followed by hydrolysis. researchgate.net

Beyond simple ester and amide formation, more complex analogs have been isolated from natural sources or synthesized. For example, derivatives of MPA with modifications at the C-5, C-7, and C-6' positions have been reported. researchgate.net Additionally, naturally occurring analogs such as 4'-hydroxymycophenolic acid and Penicacids A, B, and C have been isolated from fungal cultures. researchgate.net

The synthesis of these analogs often involves semi-synthetic approaches starting from MPA, which is produced on an industrial scale through fermentation. researchgate.net However, total synthesis routes have also been developed, a key step of which can be the Alder-Rickert reaction. pg.edu.pl

Table 1: Examples of Synthesized Analogs and Homologs of Mycophenolic Acid (Active form of this compound)

| Analog/Homolog Type | Synthetic Strategy | Reference |

| Ester Conjugates | Yamaguchi esterification with acridine (B1665455)/acridone derivatives | tandfonline.com |

| Amide Derivatives | Coupling with heterocyclic amines using TBTU/HOBt/DIPEA or T3P/Py | tandfonline.com |

| Amino Acid Derivatives | Coupling with amino acid esters followed by hydrolysis | researchgate.net |

| C-5, C-7, C-6' Modified Derivatives | Semi-synthetic modification of MPA | researchgate.net |

| Naturally Occurring Analogs | Isolation from fungal cultures | researchgate.net |

Exploration of Functional Group Interconversions and Modifications

The chemical structure of Mycophenolic Acid (MPA), the active metabolite of this compound, offers several sites for functional group interconversions and modifications. These modifications are primarily aimed at improving the pharmacokinetic and pharmacodynamic properties of the drug. nih.govresearchgate.net

The most frequently targeted functional group is the carboxylic acid. As the active form, MPA's free carboxyl group is crucial for its interaction with its biological target, inosine-5'-monophosphate dehydrogenase (IMPDH). researchgate.net However, this acidic group can also contribute to gastrointestinal side effects. drugbank.com Mycophenolate Mofetil (this compound) itself is a prime example of a successful functional group modification, where the carboxylic acid is converted to a 2-morpholinoethyl ester. nih.govdrugbank.com This esterification enhances bioavailability and reduces gastrointestinal issues compared to the administration of free MPA. drugbank.com

Following this precedent, numerous other ester and amide derivatives have been created. The synthesis of ester derivatives often involves standard esterification procedures, such as the Yamaguchi protocol, which may necessitate the protection of the phenolic hydroxyl group. tandfonline.com The synthesis of amide derivatives has been achieved through various coupling methods. For instance, the use of uronium-type activating systems (TBTU/HOBt/DIPEA) or phosphonic acid anhydride (B1165640) (T3P/Py) has proven effective in forming the amide bond between MPA and different amines. tandfonline.com The T3P/Py method is particularly advantageous as it often circumvents the need for protecting the phenolic group. tandfonline.com

Modifications are not limited to the carboxylic acid. The phenolic hydroxyl group and the lactone ring also present opportunities for derivatization. For example, the synthesis of 8-O-methyl mycophenolic acid represents a modification of the phenolic group. nih.gov Furthermore, the synthesis of conjugates with other molecules, such as acridines and acridones, involves linking them to the MPA scaffold, often through the carboxylic acid group, to create hybrid molecules with potentially enhanced properties. tandfonline.com

Table 2: Functional Group Modifications of Mycophenolic Acid (Active form of this compound)

| Functional Group | Modification | Reagents/Methods | Purpose | Reference |

| Carboxylic Acid | Esterification | Yamaguchi protocol, DCC | Prodrug formation, improved bioavailability | tandfonline.comgoogle.com |

| Carboxylic Acid | Amidation | TBTU/HOBt/DIPEA, T3P/Py | Creation of new analogs with altered activity | tandfonline.com |

| Phenolic Hydroxyl | Methylation | Not specified | Structure-activity relationship studies | nih.gov |

| Core Scaffold | Conjugation | Various coupling reactions | Development of hybrid molecules | tandfonline.com |

Strategies for Stereoselective Derivatization

The stereochemistry of derivatives of Mycophenolic Acid (MPA), the active metabolite of this compound, can significantly influence their biological activity. Consequently, the development of stereoselective derivatization strategies is an important area of research.

One notable example is the attempted enantioselective synthesis of all four individual diastereomers of α,β-dimethylated mycophenolic acid. researchgate.net This research utilized Evans chiral auxiliaries in an effort to control the stereochemistry of the alkylation reaction of chiral enolates derived from MPA. researchgate.net However, the study found that the 1,3-allylic strain effect on the enolates preferentially led to the formation of the syn acids. researchgate.net

While the direct stereoselective derivatization of the MMF molecule itself is not widely reported, the synthesis of chiral derivatives of its active component, MPA, is a key strategy. For instance, in the synthesis of amino acid derivatives of MPA, the chirality of the amino acid unit introduces a new stereocenter. researchgate.net The biological evaluation of these derivatives has shown that the cytotoxic properties are dependent on both the substituent and the configuration at the chiral center of the amino acid moiety. researchgate.net This highlights the importance of stereochemistry in the design of new MPA analogs.

The synthesis of these chiral amino acid derivatives typically involves coupling MPA with chiral amino acid esters, followed by hydrolysis to yield the free acid derivatives. researchgate.net The stereochemical integrity of the amino acid is generally maintained throughout this process.

Further research into stereoselective synthesis is crucial for developing more potent and selective derivatives of this compound.

Impact of Structural Variations on Chemical Reactivity and Selectivity

Structural variations in the derivatives of Mycophenolic Acid (MPA), the active form of this compound, have a profound impact on their chemical reactivity and, consequently, their biological selectivity and potency. Structure-activity relationship (SAR) studies are crucial for understanding these effects and for the rational design of new, improved analogs. pg.edu.plresearchgate.net

The modification of the carboxylic acid group is a primary example. The conversion of this group into the 2-morpholinoethyl ester in MMF itself significantly improves its oral bioavailability compared to MPA. nih.govdrugbank.com This is a clear demonstration of how a structural change can alter the pharmacokinetic profile. Further esterification with different moieties, such as acridine derivatives, has been shown to yield conjugates with higher in vitro potency than the parent MPA. tandfonline.com In these conjugates, the length of the alkyl linker between the MPA and the heterocyclic unit also influences the observed cytotoxicity. tandfonline.com

The formation of amide derivatives also leads to significant changes in activity. While many amide derivatives of MPA exhibit reduced cytotoxicity compared to the parent compound, certain analogs, such as a benzoxazole (B165842) derivative, have shown promising activity. tandfonline.com This suggests that the nature of the amine moiety is critical for determining the biological effect. Similarly, for amino acid derivatives of MPA, recovering the free carboxylic group after initial esterification was found to increase their activity, and the specific amino acid and its stereochemistry were also important determinants of cytotoxicity. researchgate.net

Modifications to the core phthalide (B148349) ring structure also affect activity. For example, 8-O-methyl mycophenolic acid and 3-hydroxy mycophenolic acid, which are modified at the phenolic and lactone portions respectively, show potent inhibitory activity against IMPDH2. nih.gov Molecular docking studies have indicated that these derivatives maintain key hydrogen bonding interactions within the active site of the enzyme, similar to MPA itself. nih.gov

These findings underscore the principle that even subtle structural modifications to the MPA scaffold can lead to significant alterations in chemical reactivity and biological selectivity. This knowledge is invaluable for the ongoing development of next-generation immunosuppressants based on the this compound template.

Table 3: Impact of Structural Variations on the Activity of Mycophenolic Acid Derivatives

| Structural Variation | Impact on Activity | Reference |

| Esterification (e.g., MMF) | Improved bioavailability, reduced GI side effects | nih.govdrugbank.com |

| Ester Conjugates (Acridine/Acridone) | Higher in vitro potency than MPA; activity dependent on linker length | tandfonline.com |

| Amide Derivatives (Heterocyclic) | Generally reduced cytotoxicity; some analogs show promising activity | tandfonline.com |